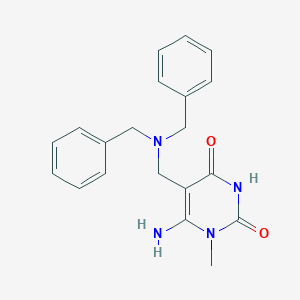

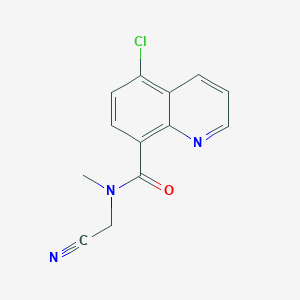

6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It seems to be related to the class of compounds known as pyrimidinediones . These compounds are important in medicinal chemistry and are used as precursors for the synthesis of various bioactive molecules .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, can be synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction conditions can be optimized to yield pure products in a short amount of time .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

科学的研究の応用

Catalysis in Organic Synthesis

This compound serves as a precursor in the synthesis of various pyrimidinedione derivatives. Utilizing Fe3O4@TiO2 nanocomposites as catalysts, researchers can perform condensation reactions in aqueous media at room temperature. This eco-friendly protocol is significant for creating compounds with potential pharmaceutical applications .

Precursors for Xanthine Derivatives

The compound is used to synthesize 6-amino-5-carboxamidouracils, which are key precursors for 8-substituted xanthines. These xanthines are crucial in medicinal chemistry, with applications ranging from central nervous system stimulants to potential treatments for heart and brain diseases .

Magnetic Separation and Reusability

In the context of green chemistry, the compound’s derivatives can be synthesized using magnetically separable catalysts. This allows for the easy separation of catalysts from reaction mixtures, reducing waste and enabling catalyst reuse .

Pharmaceutical Chemistry

Derivatives of this compound are explored for their therapeutic potential. For instance, substituted xanthine derivatives are studied for their adenosine receptor-blocking properties, which have implications in treating asthma and providing diuretic effects .

Nanotechnology

The compound’s derivatives can be synthesized using nanocomposite catalysts, which is a growing area of interest in nanotechnology. This approach offers a more efficient and environmentally friendly pathway for compound synthesis .

Drug Development

The synthesis of this compound’s derivatives using non-hazardous coupling reagents represents a safer and more efficient method for drug development. This is particularly relevant in the creation of new pharmaceuticals where safety and efficacy are paramount .

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s worth noting that similar compounds, like pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of certain cell lines .

特性

IUPAC Name |

6-amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23-18(21)17(19(25)22-20(23)26)14-24(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,21H2,1H3,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVKWDTWNDMRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)